6-Hexadecanone

Catalog No.
S1906266
CAS No.
57661-23-1
M.F
C16H32O
M. Wt
240.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hexadecanone

CAS Number

57661-23-1

Product Name

6-Hexadecanone

IUPAC Name

hexadecan-6-one

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

InChI

InChI=1S/C16H32O/c1-3-5-7-8-9-10-11-13-15-16(17)14-12-6-4-2/h3-15H2,1-2H3

InChI Key

CIAHHJXQZXLMPN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)CCCCC

Canonical SMILES

CCCCCCCCCCC(=O)CCCCC
  • Fragrance and Flavor Research

    6-Hexadecanone is a ketone, a type of organic compound known for its role in fragrance and flavor. It has a similar structure to other known fragrance and flavor compounds, such as muscone and raspberry ketone. Scientists might investigate 6-Hexadecanone to determine if it possesses unique or desirable odor or taste properties Source: What are Ketones? [American Chemical Society: ].

  • Food Science Applications

    As a ketone, 6-Hexadecanone may also be of interest in food science research. Ketones can play a role in the ripening process of fruits and the development of flavor profiles in certain foods. Researchers might explore if 6-Hexadecanone contributes to the sensory qualities of specific food products Source: The Influence of Ketones on Food Flavor [National Institutes of Health: )].

  • Biological Studies

    Ketones can also interact with biological systems. In some cases, they may have antimicrobial or antifungal properties. Researchers might study 6-Hexadecanone to see if it exhibits any biological activity that could be relevant to agriculture, medicine, or other fields Source: Antimicrobial Ketones [National Institutes of Health: )].

6-Hexadecanone is part of a larger class of organic compounds known as ketones, which are defined by the presence of a carbonyl group bonded to two hydrocarbon groups. This compound is typically found in various natural sources and can also be synthesized in laboratory settings. It has applications in fragrance formulations due to its pleasant odor and is utilized in various industrial processes.

Typical of ketones, including:

  • Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they can be converted into carboxylic acids.
  • Reduction: 6-Hexadecanone can be reduced to form 6-hexadecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can participate in aldol condensation reactions with aldehydes or other ketones under basic conditions.

The biological activity of 6-hexadecanone has been studied for its potential antimicrobial properties. Some studies suggest that it exhibits moderate antibacterial activity against certain strains of bacteria, making it a candidate for further research in pharmaceutical applications. Additionally, it has been noted for its potential role in insect behavior modulation, particularly as an attractant or repellent.

Several methods exist for synthesizing 6-hexadecanone, including:

  • Oxidation of 1-Hexadecene: This method involves the oxidation of 1-hexadecene using oxygen and a catalyst, resulting in the formation of 6-hexadecanone .
  • Grignard Reaction: The reaction of a Grignard reagent with an appropriate carbonyl compound can yield 6-hexadecanone.
  • Decarboxylation: Starting from fatty acids, decarboxylation can lead to the formation of this ketone.

6-Hexadecanone has several applications across different fields:

  • Fragrance Industry: It is used as a scent component in perfumes and personal care products due to its pleasant aroma.
  • Flavoring Agent: In food science, it may be utilized as a flavoring agent.
  • Biopesticides: Its biological activity against certain pests makes it a candidate for use in biopesticide formulations.

Research on interaction studies involving 6-hexadecanone primarily focuses on its effects on biological systems. Studies have indicated that it may interact with specific receptors or enzymes, influencing microbial growth or insect behavior. Further investigation is required to elucidate these interactions and their implications fully.

Several compounds share structural similarities with 6-hexadecanone. Here are some notable examples:

Compound NameMolecular FormulaPosition of CarbonylUnique Features
2-HexadecanoneC₁₆H₃₂OSecond CarbonUsed as a flavoring agent
3-HexadecanoneC₁₆H₃₂OThird CarbonExhibits distinct fragrance properties
7-HexadecanoneC₁₆H₃₂OSeventh CarbonPotentially different biological activities
5-HexadecanoneC₁₆H₃₂OFifth CarbonLess studied but structurally similar

Uniqueness of 6-Hexadecanone

What sets 6-hexadecanone apart from its analogs is its specific placement of the carbonyl group, which influences its physical properties and biological activities. Its unique fragrance profile and potential applications in pest management further enhance its significance compared to other hexadecanones.

XLogP3

6.5

Other CAS

57661-23-1

Wikipedia

Hexadecan-6-one

Dates

Last modified: 08-16-2023

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